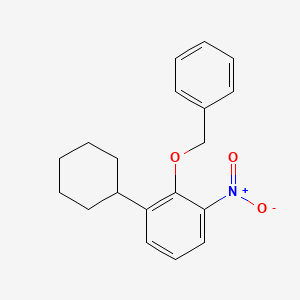

4-Benzyloxy-5-cyclohexyl-3-nitro benzene

Description

Significance of Substituted Benzene (B151609) Derivatives in Modern Organic Chemistry

Substituted benzene derivatives are a cornerstone of modern organic chemistry due to their remarkable versatility and the profound impact of substituents on the reactivity and properties of the aromatic ring. The introduction of different functional groups can either activate or deactivate the ring towards electrophilic aromatic substitution, and direct incoming substituents to specific positions (ortho, meta, or para). This control over reactivity is fundamental to the synthesis of complex organic molecules.

The diverse functionalities that can be appended to a benzene ring contribute to a wide range of intermolecular interactions, which are crucial in biological systems and material science. For instance, aromatic moieties are prevalent in pharmaceuticals, where they can engage in π-stacking interactions, form hydrogen bonds, and create hydrophobic interactions with biological targets like proteins and nucleic acids. jocpr.com This makes them integral to drug design and the development of new therapeutic agents. jocpr.comnih.gov In materials science, the programmed synthesis of multi-substituted benzene derivatives has led to the development of novel functional organic materials with applications in molecular electronics, nanotechnology, and bio-imaging. sciencedaily.comasianscientist.com

The ability to synthesize benzene derivatives with multiple, distinct functional groups in a controlled manner opens up a vast chemical space. Based on Burnside's counting theorem, the number of possible substituted benzenes from a given number of different substituents is immense; for example, with ten different substituents, there are 86,185 possible substitution patterns. sciencedaily.comasianscientist.com This highlights the enormous potential for creating novel molecules with unique properties.

Contextualization of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene within Complex Molecular Architectures

The benzyloxy group (-OCH₂C₆H₅) is an ether linkage containing a phenyl group. This substituent can influence the electronic properties of the benzene ring and can be involved in π-stacking interactions. The cyclohexyl group (-C₆H₁₁) is a bulky, non-polar aliphatic ring. Its presence can significantly impact the steric environment around the benzene ring, influencing its conformational preferences and interactions with other molecules. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming groups to the meta position. Nitroaromatic compounds are also of interest in medicinal chemistry, particularly in the development of hypoxia-activated prodrugs for cancer therapy, as the nitro group can be reduced under low-oxygen conditions to generate cytotoxic species. mdpi.com

The combination of these three distinct functional groups on a single benzene ring makes 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene a potentially valuable building block in organic synthesis. The differential reactivity conferred by the activating benzyloxy group and the deactivating nitro group, along with the steric bulk of the cyclohexyl group, allows for selective chemical modifications at other positions on the ring. This controlled functionalization is a key strategy in the synthesis of complex, polyfunctional molecules with precise three-dimensional structures.

Scope and Objectives of Academic Inquiry into Functionalized Aromatic Compounds

Academic research into functionalized aromatic compounds is a vibrant and expansive field with several key objectives. A primary goal is the development of novel and efficient synthetic methodologies to access multi-substituted aromatic systems with a high degree of control over the substitution pattern. sciencedaily.comasianscientist.com This includes the exploration of new catalysts and reaction conditions for classic reactions like electrophilic aromatic substitution, as well as the development of modern cross-coupling reactions.

A second major objective is to understand the fundamental effects of substituents on the properties and reactivity of the aromatic ring. aip.org This involves both experimental studies and theoretical calculations to elucidate how different functional groups influence the electronic structure, aromaticity, and intermolecular interactions of the molecule. This fundamental understanding is crucial for the rational design of new molecules with desired properties.

Furthermore, a significant portion of academic inquiry is directed towards the application of functionalized aromatic compounds in various fields. In medicinal chemistry, the focus is on designing and synthesizing novel aromatic compounds as potential therapeutic agents for a wide range of diseases. nih.govmdpi.com This often involves creating libraries of related compounds to explore structure-activity relationships. In materials science, the objective is to create new organic materials with unique optical, electronic, or mechanical properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and nanotechnology. sciencedaily.comasianscientist.com

The study of functionalized aromatic compounds also extends to their roles in biological processes and their environmental fate. Understanding how these molecules are metabolized and how they interact with biological systems is critical for assessing their potential toxicity and for developing safer and more effective drugs and agrochemicals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

1-cyclohexyl-3-nitro-2-phenylmethoxybenzene |

InChI |

InChI=1S/C19H21NO3/c21-20(22)18-13-7-12-17(16-10-5-2-6-11-16)19(18)23-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2 |

InChI Key |

XCEIVETWZBMIBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzyloxy 5 Cyclohexyl 3 Nitro Benzene

Retrosynthetic Analysis of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org This process helps to identify key bond formations and strategic intermediates.

Strategic Disconnections and Key Synthetic Intermediates

The target molecule, 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, possesses three substituents on the benzene (B151609) ring: a benzyloxy group, a cyclohexyl group, and a nitro group. The key disconnections in a retrosynthetic approach would involve breaking the bonds connecting these substituents to the aromatic ring.

A primary consideration is the order of introduction of these groups, as their directing effects will influence the position of subsequent substitutions. The nitro group is a strong deactivating and meta-directing group. libretexts.org The benzyloxy group (an ether) and the cyclohexyl group (an alkyl group) are both activating and ortho-, para-directing groups.

Given these directing effects, a plausible retrosynthetic pathway is outlined below:

Disconnection 1: C-N bond (Nitration): The final step could be the nitration of a 1-benzyloxy-2-cyclohexylbenzene precursor. The ortho-, para-directing nature of the benzyloxy and cyclohexyl groups would need to be carefully considered to achieve the desired regioselectivity.

Disconnection 2: C-O bond (Williamson Ether Synthesis): The benzyloxy group can be formed by a Williamson ether synthesis, disconnecting the molecule into a phenol (B47542) derivative (4-cyclohexyl-2-nitrophenol) and benzyl (B1604629) bromide.

Disconnection 3: C-C bond (Friedel-Crafts Alkylation/Acylation): The cyclohexyl group could be introduced via a Friedel-Crafts reaction. libretexts.org This could involve the direct alkylation with cyclohexyl chloride or a Friedel-Crafts acylation followed by reduction.

This analysis suggests several key intermediates, including:

1-Benzyloxy-2-cyclohexylbenzene

4-Cyclohexyl-2-nitrophenol

A substituted benzene precursor for the Friedel-Crafts reaction.

Evaluation of Precursor Availability and Scalability

The feasibility of a synthetic route depends heavily on the availability and cost of the starting materials. For the proposed synthesis of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, the primary precursors would likely be simple, commercially available benzene derivatives.

| Precursor | Availability | Scalability Considerations |

| Benzene | Readily available | Highly scalable, but a carcinogen requiring careful handling. |

| Cyclohexene | Readily available | Scalable for Friedel-Crafts alkylation. |

| Benzyl Bromide | Commercially available | Scalable, but a lachrymator. |

| Nitric Acid | Readily available | Highly scalable, but corrosive and a strong oxidizer. |

| Sulfuric Acid | Readily available | Highly scalable, but highly corrosive. |

The scalability of each step would need to be assessed. Friedel-Crafts reactions can sometimes be limited by catalyst deactivation and the potential for polysubstitution. libretexts.org Nitration reactions are generally scalable but require careful temperature control to avoid over-nitration and ensure safety. nih.gov Williamson ether synthesis is a robust and scalable method.

Exploration of Synthetic Pathways to the 3-Nitrobenzene Core

Nitration Reactions of Substituted Benzenes

Nitration is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.gov

The reaction conditions, including temperature and reaction time, can be controlled to influence the degree of nitration. For activated rings, milder conditions may be necessary to prevent the formation of dinitro or trinitro products. Conversely, deactivated rings require harsher conditions to achieve nitration.

Regioselectivity and Ortho/Para/Meta Directing Effects in Nitrobenzene (B124822) Synthesis

The regiochemical outcome of electrophilic aromatic substitution reactions like nitration is governed by the electronic properties of the substituents already present on the benzene ring.

Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during electrophilic attack. Examples include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH₂). These groups direct incoming electrophiles to the ortho and para positions.

Deactivating Groups (Meta-Directing): These groups withdraw electron density from the aromatic ring, destabilizing the carbocation intermediate. With the exception of halogens, they direct incoming electrophiles to the meta position. The nitro group (-NO₂) is a powerful deactivating, meta-directing group. libretexts.orgstackexchange.com

Considering the target molecule, the relative positions of the substituents (benzyloxy at C4, cyclohexyl at C5, and nitro at C3) are crucial. A synthetic strategy must be designed to exploit the directing effects of the substituents to achieve this specific arrangement. For instance, nitrating a precursor with ortho-, para-directing groups at positions that would direct the nitro group to the desired C3 position is a key strategic consideration.

Construction of the Benzyloxy Moiety

The benzyloxy group is an ether linkage, and its formation is a common transformation in organic synthesis. The most prevalent method for constructing such an aryl ether is the Williamson ether synthesis.

This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (in this case, benzyl bromide) in an Sₙ2 reaction.

General Reaction:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + Ph-CH₂-Br → Ar-O-CH₂-Ph + Br⁻

The choice of base is important; common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃) nih.gov, and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) nih.gov or dimethylformamide (DMF). The Williamson ether synthesis is generally a high-yielding and reliable reaction for the formation of ethers from phenols.

Etherification Reactions: Williamson Ether Synthesis and Alternatives

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a classic and widely employed method for forming the ether linkage. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 4-benzyloxy-5-cyclohexyl-3-nitrobenzene, a plausible approach would involve the reaction of a suitably substituted phenoxide with benzyl halide.

Williamson Ether Synthesis:

The general reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the phenoxide in situ.

Starting Materials: A substituted phenol (e.g., 4-cyclohexyl-2-nitrophenol) and benzyl bromide or benzyl chloride.

Base: A non-nucleophilic strong base like NaH is often preferred to avoid side reactions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are commonly used to facilitate the SN2 reaction.

Reaction Scheme Example:

Table 1: Typical Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

| Alkyl Halide | Benzyl bromide | Good leaving group, primary halide favors SN2. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, solvates the cation, increasing nucleophilicity. |

| Temperature | Room temperature to 60 °C | To ensure a reasonable reaction rate without decomposition. |

Alternatives to the Williamson Ether Synthesis:

While the Williamson ether synthesis is robust, alternative methods can be employed, particularly to overcome challenges such as steric hindrance or to improve yields under milder conditions.

Ullmann Condensation: This method is particularly useful for the synthesis of diaryl ethers and can be adapted for benzyl ethers. It involves the copper-catalyzed reaction of a phenol with an aryl or benzyl halide.

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a phenol) under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Stereochemical Considerations in Benzyloxy Group Introduction

In the context of synthesizing 4-benzyloxy-5-cyclohexyl-3-nitrobenzene, the introduction of the benzyloxy group itself does not create a new stereocenter at the benzylic carbon, as this carbon is not attached to four different groups. However, if the starting phenol or the benzyl halide contained a stereocenter, the stereochemical outcome of the etherification would be a critical consideration.

Since the Williamson ether synthesis proceeds via an SN2 mechanism, if a chiral secondary benzyl halide were used, the reaction would proceed with an inversion of configuration at the chiral center. In the case of the Mitsunobu reaction, the stereochemistry at the alcohol's carbinol carbon is also inverted. For the synthesis of the target molecule, where an achiral benzyl group is introduced, these stereochemical considerations are not directly applicable to the benzyloxy group itself.

Incorporation of the Cyclohexyl Substituent

Cyclohexylation Strategies: Friedel-Crafts Alkylation and Related Methods

The most common method for introducing an alkyl group, such as cyclohexyl, onto an aromatic ring is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with the aromatic ring in the presence of a Lewis acid catalyst.

Alkylating Agents: Cyclohexene or cyclohexanol (B46403) are common precursors for generating the cyclohexyl carbocation or a related electrophilic species.

Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically employed. Solid acid catalysts, such as zeolites, are also utilized for their ease of separation and potential for improved selectivity.

Reaction Scheme Example (Cyclohexylation of a Phenol):

Table 2: Comparison of Catalysts for Friedel-Crafts Cyclohexylation of Phenols

| Catalyst | Advantages | Disadvantages |

| AlCl₃ | High reactivity | Can lead to over-alkylation and rearrangements. |

| H₂SO₄ / H₃PO₄ | Readily available, effective | Can cause side reactions like sulfonation. |

| Zeolites (e.g., H-BEA) | Reusable, can offer shape selectivity | May require higher temperatures. |

Control of Substitution Patterns and Steric Hindrance

The regiochemical outcome of the Friedel-Crafts cyclohexylation is governed by the directing effects of the substituents already present on the aromatic ring.

Directing Effects: A hydroxyl (-OH) or benzyloxy (-OBn) group is a strong activating group and an ortho, para-director. Therefore, the cyclohexylation of a phenol or a benzyloxyphenol will primarily yield a mixture of ortho- and para-substituted products.

Steric Hindrance: The bulky cyclohexyl group may favor substitution at the less sterically hindered para position. However, in the case of phenols, ortho-alkylation can be significant due to the coordination of the incoming electrophile with the phenolic oxygen.

To achieve the desired 5-cyclohexyl substitution pattern in the target molecule, the synthetic sequence is crucial. A plausible strategy would involve the cyclohexylation of a precursor where the desired position is activated and accessible. For instance, starting with 4-benzyloxyphenol, the cyclohexyl group would be directed to the ortho positions (positions 3 and 5). Controlling the reaction conditions, such as temperature and catalyst choice, can influence the ratio of these isomers.

Development of Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Catalytic Methods in Benzyloxy- and Cyclohexyl-Benzene Synthesis

Recent advances have focused on the use of catalytic systems that offer improved performance over traditional stoichiometric reagents.

Catalytic Etherification: While the Williamson synthesis often uses stoichiometric amounts of base, catalytic methods for C-O bond formation are being explored. These include copper- or palladium-catalyzed cross-coupling reactions that can operate under milder conditions.

Catalytic Cyclohexylation: The use of solid acid catalysts, such as zeolites and functionalized mesoporous materials, in Friedel-Crafts alkylations represents a significant green chemistry approach. These catalysts are reusable, non-corrosive, and can lead to higher selectivities by exploiting shape-selective catalysis within their porous structures. For example, palladium nanoclusters supported on zeolites have been shown to catalyze the hydroalkylation of phenols.

By carefully selecting the synthetic sequence and employing modern catalytic methods, the synthesis of 4-benzyloxy-5-cyclohexyl-3-nitrobenzene can be approached with greater control over regioselectivity and in a more sustainable manner. The optimal route would likely involve a multi-step sequence where the directing effects of the substituents are strategically exploited at each stage of the synthesis.

Sustainable Synthetic Methodologies for Nitroaromatic Compounds

The traditional synthesis of nitroaromatic compounds often involves the use of hazardous reagents like mixed nitric and sulfuric acids, which present significant environmental and safety challenges. rsc.orgmasterorganicchemistry.com These methods generate substantial acid waste and can lead to over-nitration or the formation of unwanted byproducts. rsc.org Consequently, the development of sustainable or "green" synthetic methodologies has become a crucial area of research for the production of compounds like 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene.

Sustainable approaches focus on minimizing waste, avoiding harsh reagents, and improving energy efficiency. rsc.org Key strategies applicable to the synthesis of nitroaromatic compounds include:

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or clays, can replace corrosive liquid acids like sulfuric acid. These catalysts are often reusable, reducing waste and simplifying product purification. tandfonline.com

Alternative Nitrating Agents: Milder and more selective nitrating agents are being explored to replace the aggressive mixed-acid system. These include metal nitrates (e.g., copper(II) nitrate (B79036), bismuth nitrate), nitronium salts like nitronium tetrafluoroborate (B81430), and organic reagents such as saccharin-derived nitrating agents. tandfonline.comorgchemres.org

Solvent-Free and Alternative Solvent Conditions: Conducting reactions under solvent-free conditions or in more environmentally benign solvents, such as ionic liquids or water, can significantly reduce the environmental impact. tandfonline.comorgchemres.org For instance, the nitration of phenols has been successfully performed using ferric nitrate in an ionic liquid at room temperature. tandfonline.com

Mechanochemistry: This technique involves using mechanical force (e.g., ball milling) to drive chemical reactions, often with minimal or no solvent (Liquid-Assisted Grinding, LAG). rsc.org Mechanochemical electrophilic nitration using saccharin-derived reagents has been demonstrated for various arenes, offering enhanced green chemistry metrics. rsc.org

Photochemical Methods: Photochemical nitration, utilizing UV radiation in the presence of reagents like sodium nitrite, presents an alternative pathway that can operate under ambient conditions, avoiding the need for high temperatures and strong acids. mjcce.org.mkresearchgate.net

The application of these methodologies to the synthesis of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene would likely involve the nitration of the precursor, 4-benzyloxy-1-cyclohexylbenzene. A sustainable approach might employ a solid acid catalyst with a metal nitrate in a recyclable solvent to achieve regioselective nitration at the desired position.

Reaction Optimization and Process Intensification in 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene Synthesis

Reaction optimization is critical for developing a commercially viable and efficient synthesis for 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene. The goal is to maximize product yield and purity while minimizing reaction time, energy consumption, and waste generation. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes, often through technologies like flow chemistry. youtube.com

For the nitration of 4-benzyloxy-1-cyclohexylbenzene, key parameters for optimization include:

Choice of Nitrating Agent and Catalyst: As discussed, moving beyond traditional mixed acid to more selective and less hazardous reagents is a primary consideration. researchgate.net

Temperature and Reaction Time: Nitration reactions are highly exothermic, and temperature control is crucial to prevent runaway reactions and the formation of byproducts. researchgate.net Optimization involves finding the lowest possible temperature and shortest time that still afford a high conversion rate.

Reagent Stoichiometry: Adjusting the molar ratios of the aromatic substrate, nitrating agent, and catalyst is essential to maximize yield and minimize unreacted starting materials.

Solvent: The choice of solvent can influence reaction rate, selectivity, and ease of product isolation.

Flow chemistry offers a powerful tool for process intensification in nitration reactions. youtube.com By performing the reaction in a continuous flow reactor, several advantages can be realized:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Superior heat transfer capabilities prevent the buildup of heat, reducing the risk of thermal runaways. youtube.com

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and higher yields.

Scalability: Scaling up production is more straightforward with flow reactors, often by running the process for a longer duration or by using multiple reactors in parallel.

Kinetic and Thermodynamic Considerations

The synthesis of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene via electrophilic aromatic substitution is governed by fundamental kinetic and thermodynamic principles. The reaction typically proceeds through the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), especially when using mixed acids. masterorganicchemistry.com

The mechanism involves several steps:

Formation of the Electrophile: In a mixed-acid system, sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion.

Electrophilic Attack: The electron-rich aromatic ring of the precursor attacks the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring to form a carbocation intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.comnih.gov

Deprotonation: A weak base removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final product. masterorganicchemistry.com

The regioselectivity of the nitration is directed by the existing substituents on the benzene ring: the benzyloxy group (-OCH₂Ph) and the cyclohexyl group (-C₆H₁₁). Both are ortho-, para-directing groups. The benzyloxy group is strongly activating, while the cyclohexyl group is weakly activating. The nitro group will be directed to one of the positions ortho or para to these groups. The steric bulk of the cyclohexyl and benzyloxy groups will also play a significant role in determining the final position of the nitro group.

Kinetic studies of aromatic nitration often reveal second-order kinetics. researchgate.net The reaction rate is influenced by the concentrations of both the aromatic substrate and the nitrating species. The stability of the intermediate σ-complex, which is influenced by the electronic effects of the substituents, directly impacts the activation energy and thus the reaction rate. nih.gov An alternative single-electron transfer (SET) mechanism has been proposed, particularly for activated aromatic compounds, which may exist as part of a continuum with the traditional polar mechanism. nih.govacs.org

| Aromatic Substrate | Nitrating System | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| Benzene | HNO₃/H₂SO₄ | 25 | 2.1 x 10⁻⁵ | 68 |

| Toluene | HNO₃/H₂SO₄ | 25 | 5.8 x 10⁻⁴ | 61 |

| Phenol | Dilute HNO₃ | 20 | ~10³ | ~45 |

Note: Data are representative values from general literature to illustrate trends and are not specific to 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene.

High-Throughput Experimentation in Synthetic Route Development

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. youtube.com It utilizes multi-well plates and automation to perform a large number of experiments in parallel, allowing for the rapid screening of a wide range of reaction parameters. youtube.comchemrxiv.org

In the development of a synthetic route for 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, HTE can be invaluable for efficiently identifying optimal reaction conditions. rsc.orgchemrxiv.org A typical HTE workflow would involve:

Design of Experiments: A matrix of experiments is designed to systematically vary parameters such as nitrating agents, catalysts, solvents, temperature, and reagent ratios.

Automated Reaction Setup: Robotic liquid handlers dispense precise amounts of stock solutions of the precursor, reagents, and solvents into the wells of a microplate. youtube.com

Parallel Reaction Execution: The plate is heated or cooled to the desired temperature, and the reactions are allowed to proceed simultaneously.

Rapid Analysis: After the reaction time, the contents of each well are quickly analyzed, typically using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the yield and purity of the desired product.

Data Analysis: The large dataset generated is analyzed to identify trends and "hits"—the reaction conditions that produce the best results. rsc.orgchemrxiv.org

This approach allows chemists to explore a vast reaction space in a fraction of the time and with significantly less material than traditional, one-at-a-time experimentation. youtube.comchemrxiv.org For a complex nitration where regioselectivity and yield are critical, HTE can rapidly pinpoint novel combinations of reagents and conditions that would be difficult to discover through conventional methods. rsc.org

| Well ID | Nitrating Agent | Catalyst/Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| A1 | HNO₃ | H₂SO₄ | Dichloromethane | 0 | 45 |

| A2 | Cu(NO₃)₂ | Zeolite H-Y | Acetonitrile | 25 | 62 |

| A3 | Bi(NO₃)₃ | None | Ethanol | 50 | 55 |

| A4 | NO₂BF₄ | None | Sulfolane | 25 | 78 |

| B1 | HNO₃ | H₂SO₄ | Dichloromethane | 25 | 38 |

| B2 | Cu(NO₃)₂ | Zeolite H-Y | Acetonitrile | 50 | 75 |

| B3 | Bi(NO₃)₃ | None | Ethanol | 78 | 49 |

| B4 | NO₂BF₄ | None | Sulfolane | 50 | 85 |

Molecular Structure, Conformation, and Intermolecular Interactions of 4 Benzyloxy 5 Cyclohexyl 3 Nitro Benzene

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide a powerful arsenal (B13267) for piecing together the molecular puzzle of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, distinct signals corresponding to the various protons in the molecule are expected. The aromatic protons on the nitrobenzene (B124822) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The benzylic protons of the benzyloxy group would likely resonate as a characteristic singlet or a multiplet around 5.0 ppm. The protons of the cyclohexyl group would exhibit complex multiplets in the upfield region, generally between 1.0 and 3.0 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The aromatic carbons would show signals in the range of 110-160 ppm, with the carbon attached to the nitro group being significantly deshielded. The benzylic carbon would be expected around 70 ppm, while the carbons of the cyclohexyl ring would appear in the 20-45 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Nitrobenzene Ring) | 7.0 - 8.0 | 110 - 160 |

| Aromatic Protons (Benzyl Group) | 7.2 - 7.5 | 127 - 137 |

| Benzylic Protons (-CH₂-) | ~5.0 | ~70 |

| Cyclohexyl Protons | 1.0 - 3.0 | 20 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds. The IR spectrum of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene would be characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching vibration of the ether linkage in the benzyloxy group would likely be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would appear just below 3000 cm⁻¹.

Table 2: Key Predicted Infrared (IR) Absorption Bands for 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

| Ether (C-O-C) | Stretch | 1000 - 1250 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (Cyclohexyl) | Stretch | <3000 |

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a fragment corresponding to the substituted nitrophenol. Another prominent fragmentation pathway could involve the loss of the nitro group (NO₂).

Conformational Analysis via Computational Chemistry

While spectroscopic methods provide a static picture of the molecular structure, computational chemistry allows for the exploration of its dynamic conformational landscape.

Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting the ground state geometries of organic molecules. By employing a suitable basis set, such as 6-31G*, DFT calculations can optimize the molecular structure of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene to find its lowest energy arrangement. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule.

The presence of the flexible cyclohexyl and benzyloxy groups introduces conformational isomerism in 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene. The cyclohexyl ring can adopt chair, boat, and twist-boat conformations, with the chair conformation typically being the most stable. Furthermore, rotation around the C-O and C-C single bonds connecting the substituent groups to the benzene (B151609) ring gives rise to different rotational isomers (rotamers).

Molecular Dynamics Simulations for Dynamic Behavior

In the absence of experimental data, molecular dynamics (MD) simulations serve as a powerful tool to predict the dynamic behavior of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene in various environments. These simulations would likely reveal significant conformational flexibility, primarily originating from two key areas: the rotation around the C-O-C ether linkage of the benzyloxy group and the chair-boat interconversion of the cyclohexyl ring.

X-ray Crystallography for Solid-State Structure Determination

Although no crystal structure for 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene has been deposited in crystallographic databases, we can hypothesize its solid-state characteristics based on related structures.

Analysis of Electronic Structure and Molecular Orbitals

The electronic properties of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene are heavily influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity and electronic transitions of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). unesp.bryoutube.comnih.govnih.govimperial.ac.uk

For 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted benzene ring. The oxygen atom of the benzyloxy group and the aromatic ring itself would be the main contributors to this orbital. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzene moiety, with significant contributions from the nitrogen and oxygen atoms of the nitro group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. The presence of both strong electron-donating and electron-withdrawing groups suggests a relatively small HOMO-LUMO gap, which would imply a higher propensity for chemical reactions and a lower energy for electronic transitions.

| Orbital | Predicted Primary Localization |

| HOMO | Benzyloxy-substituted benzene ring |

| LUMO | Nitro-substituted benzene ring |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene would be highly polarized. The nitro group, with its strong electron-withdrawing nature, would create a region of significant negative electrostatic potential around its oxygen atoms. In contrast, the benzyloxy group would donate electron density to its attached benzene ring, leading to a region of less negative or even slightly positive potential. The cyclohexyl group, being largely aliphatic, would have a relatively neutral electrostatic potential.

An electrostatic potential map would visually represent these charge distributions, highlighting the electron-rich (red) and electron-poor (blue) regions of the molecule. mdpi.com Such a map would be invaluable in predicting the sites susceptible to nucleophilic or electrophilic attack and in understanding the nature of the intermolecular interactions that govern the molecule's condensed-phase behavior.

Chemical Reactivity and Transformation Studies of 4 Benzyloxy 5 Cyclohexyl 3 Nitro Benzene

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical modifications, most notably reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. csbsju.eduuctm.edu

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. uctm.edumdpi.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed in the presence of hydrogen gas. wikipedia.org The reaction conditions are generally mild and often provide high yields of the corresponding aniline (B41778), 4-benzyloxy-5-cyclohexyl-3-aminobenzene.

Chemical Reduction: A variety of metal-based reducing agents can also effect the conversion of the nitro group to an amine. csbsju.edu Common systems include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid. csbsju.edu These methods are particularly useful when catalytic hydrogenation might be complicated by the presence of other reducible functional groups, although the benzyloxy group is also susceptible to cleavage under some of these conditions (vide infra).

The resulting ortho-amino-benzyloxy compound is a valuable precursor for the synthesis of heterocyclic systems. For instance, condensation of the in-situ generated or isolated aniline with aldehydes or their derivatives can lead to the formation of benzimidazoles, a class of heterocycles with significant applications in medicinal chemistry. researchgate.nettandfonline.comorganic-chemistry.orgrsc.org The reaction typically proceeds via an initial formation of a Schiff base, followed by cyclization and aromatization.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, 1 atm H₂ | Aniline |

| Fe, Acetic Acid | Acetic Acid/Water | Reflux | Aniline |

| Sn, HCl | Ethanol | Reflux | Aniline |

| Na₂S₂O₄ | DMF/Water | Microwave, 160W | Benzimidazole (with aldehyde) |

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In 4-benzyloxy-5-cyclohexyl-3-nitrobenzene, the positions activated by the nitro group are occupied by the benzyloxy and cyclohexyl groups. While direct substitution of these groups is unlikely, the presence of a suitable leaving group (like a halogen) at the ortho or para position would render the molecule susceptible to SNAr reactions. For the title compound, this reactivity is less prominent due to the absence of a typical leaving group ortho or para to the nitro function. However, the principle remains that the nitro group renders the aromatic ring electron-deficient and thus more susceptible to attack by strong nucleophiles. libretexts.orgnih.gov

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for phenols due to its relative stability and the various methods available for its cleavage.

Hydrogenolysis: The most common method for the cleavage of a benzyloxy ether is catalytic hydrogenolysis. nacatsoc.orgorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.netresearchgate.net A significant advantage of this method is that the conditions are often mild enough to be compatible with other functional groups. Notably, this reaction proceeds under similar conditions as the reduction of a nitro group. Therefore, when 4-benzyloxy-5-cyclohexyl-3-nitrobenzene is subjected to catalytic hydrogenation, it is likely that both the nitro group is reduced to an amine and the benzyloxy group is cleaved to a hydroxyl group, yielding 5-cyclohexyl-3-aminophenol. The choice of catalyst and reaction conditions can sometimes allow for selective transformations. nacatsoc.org

Lewis Acid-Mediated Deprotection: Alternatively, the benzyloxy group can be removed using Lewis acids. Reagents such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) can effect the cleavage of the ether bond. researchgate.net These reactions are often performed in the presence of a scavenger to trap the resulting benzyl (B1604629) cation. researchgate.net Lewis acid-mediated deprotection can be advantageous when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups that are incompatible with hydrogenation conditions. thaiscience.info

Table 2: Common Methods for Benzyloxy Ether Cleavage

| Reagent/Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, or THF | Room temperature, 1-10 bar H₂ | Can simultaneously reduce a nitro group. nih.gov |

| BCl₃ | Dichloromethane | -78 °C to room temperature | Effective for acid-stable molecules. |

| AlCl₃, Anisole | Dichloromethane | 0 °C to room temperature | Anisole acts as a cation scavenger. |

| Visible Light, DDQ | Dichloromethane/Water | Room temperature | A milder, photoredox-mediated cleavage. acs.orgnih.gov |

While less common than cleavage, the benzyl group itself can undergo chemical modification. For instance, reactions involving the benzylic protons are possible, though this is generally less synthetically useful when the benzyloxy group is intended as a protecting group. Oxidative cleavage of the benzylic ether is also a possibility under specific conditions, often leading to the formation of a benzoate (B1203000) ester which can then be hydrolyzed. organic-chemistry.org A protocol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation has been developed for the oxidative debenzylation of benzyl ethers, offering an alternative to reductive methods. acs.orgnih.gov

Reactivity of the Cyclohexyl Substituent

The cyclohexyl group is an alkyl substituent and its reactivity is primarily that of a saturated hydrocarbon. However, its attachment to the aromatic ring can influence its reactivity, particularly at the benzylic-like position (the carbon atom of the cyclohexyl ring attached to the benzene ring).

Oxidation: The alkyl side-chains of aromatic compounds can be susceptible to oxidation, particularly at the benzylic position, provided there is at least one hydrogen atom present. libretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions can oxidize the cyclohexyl group. openstax.org However, this reaction typically cleaves the entire alkyl chain down to a carboxylic acid group, which would result in the formation of a benzoic acid derivative. libretexts.org Milder oxidation conditions might lead to the introduction of a hydroxyl or keto group on the cyclohexyl ring, but such transformations would likely require specific reagents to control the regioselectivity and extent of oxidation. nih.gov

Free Radical Halogenation: The hydrogen atoms on the cyclohexyl ring can be substituted by halogens (e.g., chlorine or bromine) via a free-radical chain reaction. ucr.eduwikipedia.orgchemeurope.com This reaction is typically initiated by UV light or heat. chemeurope.combyjus.com The regioselectivity of this reaction can be complex, leading to a mixture of halogenated products. The benzylic-like position on the cyclohexyl ring would be expected to be particularly susceptible to radical abstraction, potentially leading to selective halogenation at this site under carefully controlled conditions. wikipedia.org

Oxidation Reactions of the Cyclohexyl Ring

The cyclohexyl group attached to the benzene ring is susceptible to oxidation, primarily at the benzylic position, which is the carbon atom of the cyclohexyl ring directly bonded to the aromatic ring. This position is activated due to the ability of the adjacent benzene ring to stabilize radical intermediates. libretexts.org

Starting Material: 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

Reagent: Hot acidic KMnO₄

Product: 4-Benzyloxy-3-nitrobenzoic acid

It is important to note that if the benzylic position were fully substituted (i.e., lacking a hydrogen atom), this type of oxidative degradation would not occur. libretexts.org Milder oxidizing agents can be employed for more selective transformations. For instance, reagents like N-bromosuccinimide (NBS) can be used for benzylic bromination, which can then be a precursor for other functional groups.

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Hot Acidic KMnO₄ | 4-Benzyloxy-3-nitrobenzoic acid | Vigorous heating |

| Chromic Acid | 4-Benzyloxy-3-nitrobenzoic acid | Strong acid |

| Manganese Dioxide (MnO₂) | Ketone at the benzylic position | Milder, selective for benzylic alcohols |

Derivatization at the Cyclohexyl Moiety

Further functionalization of the cyclohexyl ring can be achieved through various synthetic strategies, often targeting the benzylic position due to its enhanced reactivity.

One common approach is free-radical halogenation at the benzylic carbon. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic position of the cyclohexyl ring. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, and amines.

Another strategy involves the catalytic C-H bond oxidation at non-activated methylenes of the cyclohexyl ring. researchgate.net While challenging, specialized catalysts, such as certain manganese complexes, have been shown to achieve site- and enantioselective oxidation of C-H bonds in substituted cyclohexanes. researchgate.net This could potentially lead to the introduction of hydroxyl or keto groups at specific positions on the cyclohexyl ring of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene.

| Reaction Type | Reagents | Potential Functional Group Introduced |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator | Bromine |

| Nucleophilic Substitution (on benzylic bromide) | H₂O, ROH, R₂NH | Hydroxyl, Alkoxy, Amino |

| Catalytic C-H Oxidation | Manganese catalysts, H₂O₂ | Hydroxyl, Carbonyl |

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing effects of the substituents in 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene are as follows:

-NO₂ (Nitro group): A strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. msu.edulibretexts.org

-OCH₂Ph (Benzyloxy group): A strong activating and ortho-, para-directing group due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. libretexts.org

-C₆H₁₁ (Cyclohexyl group): A weak activating and ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org

Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the benzyloxy group. The position para to the benzyloxy group is already occupied by the cyclohexyl group. The two ortho positions relative to the benzyloxy group are C2 and C6. The C6 position is sterically hindered by the adjacent bulky cyclohexyl group. Thus, the most probable site for electrophilic attack is the C2 position.

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Deactivating | Meta |

| -OCH₂Ph | Strongly Activating | Ortho, Para |

| -C₆H₁₁ | Weakly Activating | Ortho, Para |

| Overall Predicted Regioselectivity | Activated | C2 position (ortho to benzyloxy) |

Nucleophilic Aromatic Substitution (NAS) Mechanisms

Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The nitro group in 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene is a strong electron-withdrawing group, which can activate the ring towards nucleophilic attack. libretexts.orgyoutube.com

For NAS to occur, there must be a suitable leaving group, such as a halide, on the ring. The parent molecule, 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene, does not possess a good leaving group. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group, it could undergo NAS. libretexts.org

The mechanism for such a reaction would likely proceed through an addition-elimination pathway, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group is crucial for stabilizing this intermediate. libretexts.org

Catalyzed Reactions of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

The structure of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene allows for its participation in various catalyzed reactions, particularly those involving the aromatic ring, provided a suitable functional group is present.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com For 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene to participate in these reactions, it would first need to be functionalized with a group suitable for cross-coupling, typically a halide (e.g., Br, I) or a triflate.

If a halogenated derivative of the compound were prepared, it could undergo a variety of well-established cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. thermofisher.com

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene. thermofisher.com

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form a C-C bond between the aromatic ring and the alkyne. beilstein-journals.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond. thermofisher.com

The success and regioselectivity of the initial halogenation step to prepare the necessary precursor would be governed by the principles of electrophilic aromatic substitution discussed in section 4.4.1.

| Cross-Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Organoboron reagent | Palladium(0) complex and a base | C-C |

| Heck | Alkene | Palladium(0) complex and a base | C-C |

| Sonogashira | Terminal alkyne | Palladium(0) complex, copper(I) salt, and a base | C-C (sp) |

| Buchwald-Hartwig | Amine | Palladium(0) complex and a strong base | C-N |

Organocatalytic Transformations

There is currently no available scientific literature detailing the use of organocatalysts to mediate transformations of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene. Research in this area would typically explore the use of small organic molecules to catalyze reactions such as asymmetric synthesis, reductions, or functional group interconversions involving the nitro, benzyloxy, or cyclohexyl moieties of the substrate. The absence of such studies suggests that this specific area of its reactivity remains unexplored.

Mechanistic Investigations of Key Reactions

A comprehensive search has revealed no mechanistic studies focused on key reactions involving 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene. Such investigations are crucial for understanding the fundamental steps of a chemical transformation, including the identification of intermediates, transition states, and the factors that control reaction outcomes.

There are no published computational studies that model the reaction pathways of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene. Theoretical chemistry and computational methods are powerful tools for predicting reaction mechanisms, understanding electronic effects, and calculating energetic barriers. The lack of such computational analyses for this compound means that its potential reaction pathways have not been theoretically mapped or understood from a molecular orbital perspective.

No kinetic studies concerning the reactions of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene have been reported. Kinetic analysis is essential for determining reaction rates, rate laws, and activation parameters, which provide quantitative insight into how a reaction proceeds. Without this data, the factors influencing the speed and efficiency of any potential transformations of this compound are unknown.

Derivatization and Functionalization of 4 Benzyloxy 5 Cyclohexyl 3 Nitro Benzene

Synthesis of Analogues and Homologues of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

The synthesis of analogues and homologues allows for a systematic investigation of structure-activity relationships. Modifications of the nitro group, the benzyloxy chain, and the cyclohexyl ring are primary strategies to generate a library of related compounds.

The nitro group is a versatile functional handle that can be readily transformed into a variety of other substituents, most notably an amino group. The reduction of the nitro group in aromatic compounds is a well-established transformation in organic synthesis. tandfonline.comjsynthchem.com

Reduction to Amine:

The reduction of 4-benzyloxy-5-cyclohexyl-3-nitrobenzene to the corresponding aniline (B41778), 5-benzyloxy-4-cyclohexyl-3-aminobenzene, can be achieved through several methods. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. wku.edubohrium.com However, a significant consideration with catalytic hydrogenation is the potential for the simultaneous cleavage of the benzyl (B1604629) ether (hydrogenolysis). youtube.com To circumvent this, transfer hydrogenation using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can be employed, which often allows for the selective reduction of the nitro group while preserving the benzyl ether. organic-chemistry.org

Chemical reduction methods offer an alternative that can be highly chemoselective. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) are effective for the reduction of aromatic nitro groups in the presence of other sensitive functionalities. tandfonline.comstackexchange.com The use of NaBH₄ in combination with a nickel catalyst has also been reported for the selective reduction of nitroaromatic compounds. jsynthchem.com

Further Functionalization of the Amine:

The resulting amino group in 5-benzyloxy-4-cyclohexyl-3-aminobenzene serves as a key intermediate for further derivatization. Standard reactions of aromatic amines can be employed to introduce a wide array of functional groups. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides. Alkylation or reductive amination can be used to introduce alkyl substituents on the nitrogen atom.

| Product | Reaction | Typical Reagents and Conditions | Reference |

| 5-Benzyloxy-4-cyclohexyl-3-aminobenzene | Reduction of nitro group | H₂, Pd/C, Ethanol, RT | wku.edu |

| 5-Benzyloxy-4-cyclohexyl-3-aminobenzene | Reduction of nitro group | SnCl₂·2H₂O, Ethanol, 70°C | stackexchange.com |

| N-(5-Benzyloxy-4-cyclohexyl-3-aminophenyl)acetamide | Acylation of amine | Acetic anhydride, Pyridine, RT | N/A |

| 5-Benzyloxy-4-cyclohexyl-3-(dimethylamino)benzene | Reductive amination of amine | Formaldehyde, Sodium triacetoxyborohydride, Dichloromethane, RT | N/A |

Modification of the benzyloxy chain can influence the lipophilicity and steric properties of the molecule. This can be achieved by either modifying the existing benzyloxy group or by synthesizing analogues with different ether linkages from a common precursor.

Cleavage of the Benzyl Ether:

The benzyl ether can be cleaved to unveil the corresponding phenol (B47542), 4-cyclohexyl-5-nitrophenol. As mentioned, catalytic hydrogenation is a common method for debenzylation. youtube.com Oxidative cleavage methods have also been developed. For instance, treatment with 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers. organic-chemistry.org However, the presence of the electron-withdrawing nitro group may render the benzyl ether more resistant to certain cleavage conditions. organic-chemistry.orgnih.gov

Synthesis of Ether Analogues:

The resulting 4-cyclohexyl-5-nitrophenol is a versatile intermediate for the synthesis of a wide range of ether analogues. Standard Williamson ether synthesis, involving the deprotonation of the phenol with a base such as sodium hydride or potassium carbonate, followed by reaction with various alkyl halides, can be used to introduce chains of varying lengths or containing heteroatoms. organic-chemistry.org For example, reaction with ethyl iodide would yield 4-ethoxy-5-cyclohexyl-3-nitrobenzene, while reaction with 2-chloroethanol (B45725) would introduce a hydroxyethyl (B10761427) group.

| Product | Reaction | Typical Reagents and Conditions | Reference |

| 4-Cyclohexyl-5-nitrophenol | Debenzylation | H₂, Pd/C, Ethanol, RT | youtube.com |

| 4-Ethoxy-5-cyclohexyl-3-nitrobenzene | Williamson ether synthesis | Ethyl iodide, K₂CO₃, Acetone (B3395972), reflux | organic-chemistry.org |

| 4-(2-Methoxyethoxy)-5-cyclohexyl-3-nitrobenzene | Williamson ether synthesis | 1-Bromo-2-methoxyethane, NaH, THF, RT | organic-chemistry.org |

Dehydrogenation to a Phenyl Ring:

The cyclohexyl ring can be aromatized to a phenyl ring to generate a terphenyl-like structure, 4-benzyloxy-5-phenyl-3-nitrobenzene. This dehydrogenation can be achieved catalytically, often using a palladium, platinum, or nickel catalyst at elevated temperatures. acs.orggoogle.com This transformation introduces a planar, aromatic system in place of the flexible, saturated cyclohexyl ring.

Introduction of Unsaturation:

Partial dehydrogenation could lead to the formation of a cyclohexenyl or cyclohexadienyl ring. The selective introduction of a double bond can be challenging but may be achieved under controlled dehydrogenation conditions.

Additional Substituents:

Introducing substituents on the cyclohexyl ring is most synthetically feasible by starting with a pre-functionalized cyclohexyl precursor. For example, using a substituted cyclohexanone (B45756) in the initial synthesis of the core structure would lead to analogues with substituents on the cyclohexyl ring. The alkylation of phenols with substituted cyclohexenes or cyclohexanols in the presence of an acid catalyst is a known method to introduce substituted cyclohexyl groups. unive.itpnnl.govresearchgate.netwikipedia.orgresearchgate.net

| Product | Reaction | Typical Reagents and Conditions | Reference |

| 4-Benzyloxy-5-phenyl-3-nitrobenzene | Dehydrogenation | Pd/C, high temperature | acs.org |

| 4-Benzyloxy-5-(4-methylcyclohexyl)-3-nitrobenzene | Synthesis from substituted precursor | 4-Methylcyclohexanol, Phenol, Acid catalyst | wikipedia.org |

Introduction of Diverse Functional Groups for Advanced Applications

The introduction of additional functional groups onto the benzene (B151609) core can dramatically alter the electronic properties and provide new sites for further chemical transformations. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The benzyloxy group is a strongly activating ortho-, para-director, the cyclohexyl group is a weakly activating ortho-, para-director, and the nitro group is a strongly deactivating meta-director. The positions ortho to the benzyloxy group (C2 and C6) are the most activated sites for electrophilic aromatic substitution.

Halogenation:

Electrophilic halogenation (e.g., bromination or chlorination) is expected to occur at the most activated positions, C2 or C6. Due to the steric bulk of the adjacent cyclohexyl group at C5, substitution at C6 is likely to be sterically hindered. Therefore, halogenation is predicted to occur predominantly at the C2 position. Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be used for bromination.

Sulfonation:

Sulfonation of the benzene ring can be achieved by treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Similar to halogenation, the sulfonic acid group is expected to be introduced at the C2 position. The sulfonation reaction is often reversible, which can be a useful feature in synthetic strategies. libretexts.org

Carboxylation:

Direct carboxylation of the benzene ring can be challenging. However, related functional groups can be introduced. For example, a formyl group can be introduced via the Vilsmeier-Haack reaction, although the strongly deactivating nitro group might inhibit this reaction. Alternatively, the introduction of a carboxyl group could be achieved through a multi-step sequence, for example, by lithiation and subsequent reaction with carbon dioxide, though the directing metalating group would need to be considered carefully. A more plausible route would involve the introduction of a methyl group (e.g., via a Friedel-Crafts alkylation, if conditions are forcing enough) followed by oxidation to a carboxylic acid.

| Reaction | Predicted Major Product | Typical Reagents and Conditions | Reference |

| Bromination | 2-Bromo-4-benzyloxy-5-cyclohexyl-3-nitrobenzene | Br₂, FeBr₃, CCl₄, RT | msu.edu |

| Sulfonation | 5-Benzyloxy-4-cyclohexyl-6-nitrobenzene-1-sulfonic acid | Fuming H₂SO₄, 40°C | libretexts.org |

The synthesis of fused heterocyclic systems can lead to compounds with interesting biological and material properties. The formation of such rings often starts from an ortho-disubstituted benzene derivative.

Benzimidazole Formation:

A key step towards forming a fused imidazole (B134444) ring is the generation of an ortho-phenylenediamine derivative. This would require the reduction of the nitro group at C3 to an amino group, followed by the introduction of a second nitro group at the C2 position and its subsequent reduction. A more direct approach involves the one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization. tandfonline.comorganic-chemistry.orgresearchgate.netpcbiochemres.comorganic-chemistry.org Starting from 2,3-dinitro-4-benzyloxy-5-cyclohexylbenzene, selective reduction of one nitro group followed by reductive cyclization with an aldehyde could potentially yield a benzimidazole.

Quinoxaline (B1680401) Formation:

Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chim.itnih.govorganic-chemistry.orgnih.govencyclopedia.pub Therefore, the synthesis of a quinoxaline fused to the core benzene ring would first require the preparation of 4-benzyloxy-5-cyclohexyl-1,2-diaminobenzene. This diamine could then be reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, to form the corresponding quinoxaline derivative.

| Target Heterocycle | Key Intermediate | Synthetic Strategy | Reference |

| Benzimidazole derivative | 2-Amino-3-nitro-4-benzyloxy-5-cyclohexylbenzene | Reductive cyclization with an aldehyde | organic-chemistry.org |

| Quinoxaline derivative | 4-Benzyloxy-5-cyclohexyl-1,2-diaminobenzene | Condensation with a 1,2-dicarbonyl compound | chim.it |

Structure-Reactivity Relationships in 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene Derivatives

The reactivity of aromatic compounds is intricately linked to the nature of the substituents attached to the benzene ring. In the case of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene and its derivatives, the interplay of electronic and steric effects governs the pathways and rates of chemical reactions.

Electronic Effects of Substituents on Aromatic Reactivity

The benzene ring of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene is trisubstituted, with each group exerting a distinct electronic influence. The nitro group (-NO2) is a powerful electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution by reducing its electron density through both inductive and resonance effects. mdpi.com Conversely, the benzyloxy group (-OCH2Ph) is an electron-donating group, activating the ring, particularly at the ortho and para positions, through resonance. The cyclohexyl group is a weak electron-donating group through induction.

The combined influence of these substituents creates a complex reactivity pattern. The strong deactivating effect of the nitro group generally slows down electrophilic substitution reactions. britannica.com However, the activating benzyloxy group can direct incoming electrophiles to specific positions. The positions ortho and para to the benzyloxy group are electronically favored; however, the para position is already occupied by the cyclohexyl group. This leaves the positions ortho to the benzyloxy group as the most likely sites for electrophilic attack, although these are also subject to steric hindrance.

For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group is activating. It stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a leaving group on the ring.

To illustrate the impact of additional substituents on the reactivity of this scaffold, a hypothetical study on the relative rates of a representative electrophilic substitution reaction is presented in the table below.

Table 1: Relative Rates of Bromination for Derivatives of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene

| Derivative Substituent (at position 2) | Relative Rate of Bromination |

|---|---|

| -H | 1.0 |

| -CH3 | 3.5 |

| -Cl | 0.4 |

| -OCH3 | 8.2 |

This interactive table demonstrates how electron-donating groups (-CH3, -OCH3) increase the reaction rate compared to the unsubstituted parent compound, while electron-withdrawing groups (-Cl, -CN) decrease it.

Steric Effects on Reaction Pathways

The bulky nature of the cyclohexyl and benzyloxy groups plays a significant role in determining the regioselectivity of reactions. These groups can physically block the approach of reagents to nearby positions on the aromatic ring. This steric hindrance is particularly pronounced at the positions ortho to these large substituents.

For instance, in an electrophilic substitution reaction, while the position ortho to the activating benzyloxy group is electronically favored, the steric bulk of both the benzyloxy and the adjacent cyclohexyl group would likely hinder the approach of an electrophile. This could lead to substitution at the less sterically crowded, albeit less electronically activated, positions.

The following table provides hypothetical data on the product distribution of a nitration reaction on a derivative, illustrating the influence of steric hindrance.

Table 2: Regioselectivity in the Nitration of a 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene Derivative

| Position of Incoming Nitro Group | Product Ratio (%) |

|---|---|

| Ortho to Benzyloxy | 15 |

| Ortho to Cyclohexyl | 25 |

This table illustrates how steric hindrance from the benzyloxy and cyclohexyl groups can direct an incoming substituent to a less sterically hindered position, even if it is not the most electronically favored.

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of related compounds, or a "library," which can then be screened for desired properties. uniroma1.it This approach is highly valuable for exploring the structure-activity relationships of a core scaffold like 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene.

Parallel Synthesis of Derivatized Compounds

Parallel synthesis is a common technique in combinatorial chemistry where multiple reactions are carried out simultaneously in separate reaction vessels. uniroma1.it This allows for the efficient creation of a library of compounds from a common intermediate. For the 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene scaffold, a library could be generated by introducing a variety of substituents at one or more positions on the aromatic ring.

A hypothetical parallel synthesis scheme could start with a key intermediate that has a reactive functional group, which is then reacted with a diverse set of building blocks. For example, if a bromo-substituent were present on the ring, a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used to introduce a wide range of new groups.

Table 3: Hypothetical Library of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene Derivatives via Parallel Synthesis

| Compound ID | R1-Group (at position 2) | R2-Group (at position 6) |

|---|---|---|

| L1-A1 | -H | -Phenyl |

| L1-A2 | -H | -Thiophene |

| L1-A3 | -H | -Pyridine |

| L1-B1 | -Methyl | -Phenyl |

| L1-B2 | -Methyl | -Thiophene |

This table showcases a small, representative set of a larger library that could be synthesized in parallel to explore the chemical space around the core scaffold.

High-Throughput Screening of Chemical Reactivity

Once a library of derivatives has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their chemical reactivity or biological activity. nih.govunchainedlabs.com HTS involves the use of automated systems to test thousands of compounds in a short period.

For chemical reactivity screening, an assay could be designed to measure the rate of a specific reaction for each compound in the library. For example, to screen for compounds that are highly susceptible to nucleophilic aromatic substitution, the library could be reacted with a fluorescent nucleophile. The intensity of the fluorescence would then correlate with the reaction rate.

Table 4: High-Throughput Screening Results for Nucleophilic Aromatic Substitution Reactivity

| Compound ID | Substituent at Position 2 | Relative Reaction Rate |

|---|---|---|

| L2-A1 | -H | 1.0 |

| L2-A2 | -F | 15.7 |

| L2-A3 | -Cl | 12.3 |

| L2-A4 | -Br | 11.8 |

| L2-A5 | -CN | 45.2 |

This interactive table presents hypothetical HTS data, demonstrating how different electron-withdrawing groups at a specific position can significantly enhance the rate of nucleophilic aromatic substitution.

Advanced Applications in Materials Science and Organic Synthesis

4-Benzyloxy-5-cyclohexyl-3-nitrobenzene as a Synthetic Building Block

The molecular architecture of 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene makes it a potentially versatile intermediate in the synthesis of more complex molecules. Its utility as a building block stems from the presence of several reactive sites that can be selectively modified.

Precursor in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene could serve as a valuable starting material. The nitro group is a particularly versatile functional group; it can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations. This amino group can be diazotized to introduce a variety of other functionalities, or it can be acylated or alkylated. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions.

Furthermore, the benzyloxy group is a common protecting group for phenols. The benzyl (B1604629) ether can be cleaved under various conditions, such as catalytic hydrogenation, to reveal a reactive hydroxyl group. This allows for late-stage functionalization of the molecule. The presence of both a modifiable nitro group and a cleavable benzyloxy group would enable a synthetic chemist to perform a sequence of reactions at different parts of the molecule in a controlled manner.

Scaffold for Complex Molecular Architectures

The rigid benzene (B151609) ring coupled with the bulky, non-planar cyclohexyl group provides a three-dimensional scaffold upon which more complex molecular architectures can be built. This is particularly relevant in medicinal chemistry and drug design, where the spatial arrangement of functional groups is critical for biological activity. The cyclohexyl group contributes to the lipophilicity of the molecule, which can be an important factor in modulating the pharmacokinetic properties of a potential drug candidate.

The synthesis of derivatives from this scaffold could involve reactions such as Friedel-Crafts alkylation or acylation on the electron-rich benzyloxy-substituted ring, although the deactivating effect of the nitro group would need to be considered. More commonly, transformations would focus on the functional groups already present, as outlined in the preceding section.

Potential for Integration into Advanced Materials

The unique combination of a rigid aromatic core, a flexible aliphatic moiety, and polar functional groups suggests that 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene could be a candidate for incorporation into various advanced materials.

Role in Functional Polymers (e.g., as a monomer or pendant group)

Functional polymers are macromolecules that possess specific chemical, electronic, or physical properties. Molecules with structures similar to 4-Benzyloxy-5-cyclohexyl-3-nitrobenzene can be incorporated into polymers in two main ways: as a monomer or as a pendant group.

If modified to contain a polymerizable group (such as a vinyl or acrylic moiety), this compound could be used as a monomer in polymerization reactions. The resulting polymer would have the bulky and polar side chains of the original molecule, which could influence properties such as solubility, thermal stability, and refractive index.

Alternatively, the molecule could be attached as a pendant group to an existing polymer backbone. For example, the hydroxyl group, revealed after debenzylation, could be esterified with a polymer containing carboxylic acid groups. The presence of the nitro group and the bulky cyclohexyl substituent would impart specific functionalities to the polymer.

Table 1: Potential Impact of Structural Moieties on Polymer Properties

| Structural Moiety | Potential Influence on Polymer Properties |

|---|---|